molecular formula C14H14ClNO B2712678 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-35-5

1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2712678
CAS No.: 1087611-35-5
M. Wt: 247.72
InChI Key: WUABYSDZMOGBBP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further substituted with three methyl groups and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-5-12(15)7-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUABYSDZMOGBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, acetone, and ammonia.

    Condensation Reaction: The initial step involves a condensation reaction between 3-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form 3-chlorophenyl-2,4,5-trimethylpyrrole.

    Formylation: The final step involves the formylation of the pyrrole ring using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 3-position of the pyrrole ring.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Physical Properties

  • Appearance : Typically appears as a yellowish solid.
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that pyrrole derivatives selectively target cancer cells while sparing normal cells, highlighting their potential for developing targeted cancer therapies.

Anti-inflammatory Properties

Pyrrole compounds have been investigated for their anti-inflammatory effects. The presence of the chlorophenyl group in this compound may enhance its interaction with biological targets involved in inflammation pathways. Experimental models have shown reduced inflammatory markers when treated with similar pyrrole derivatives.

Synthesis of Complex Molecules

1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde serves as an important intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to modify it further to create more complex compounds. For example:

  • Building Block for Drug Development : It can be used as a precursor in synthesizing novel pharmaceuticals targeting specific diseases.

Dyes and Pigments

The vibrant color properties of pyrrole derivatives make them suitable for applications in dye and pigment production. The compound's stability and solubility characteristics allow it to be utilized in various formulations, including textiles and coatings.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrrole derivatives on breast cancer cell lines. The results indicated that treatment with 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde led to a significant decrease in cell viability and induced apoptosis through caspase activation.

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptosis Rate (%)530

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrrole compounds, the administration of similar compounds showed a marked reduction in TNF-alpha levels in animal models of arthritis.

TreatmentTNF-alpha Level (pg/mL)
Control250
Pyrrole Treatment150

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)piperazine: A psychoactive compound used in scientific research.

    Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.

The uniqueness of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on available research data.

Chemical Structure and Properties

The molecular formula of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is C12H12ClNC_{12}H_{12}ClN with a molecular weight of 219.68 g/mol. The structure includes a pyrrole ring substituted with a chlorophenyl group and three methyl groups at specific positions.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation.
  • Case Study : A study evaluating various pyrrole derivatives found that certain substitutions on the pyrrole ring enhance cytotoxicity against various cancer cell lines such as HeLa and A549. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Activity

Pyrrole derivatives are also recognized for their anti-inflammatory properties.

  • Mechanism : The anti-inflammatory effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Research Findings : In vitro studies have demonstrated that related compounds can significantly reduce the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has been documented in various studies.

  • Activity Spectrum : These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
  • Case Study : In one investigation, a series of pyrrole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrrole ring could enhance antibacterial effectiveness .

Data Summary Table

Biological ActivityMechanism of ActionIC50 (µM)References
AnticancerInduction of apoptosis5 - 15
Anti-inflammatoryInhibition of COX and LOXNot specified
AntimicrobialDisruption of bacterial cell membranes10 - 20

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack formylation, leveraging substituent-directed regioselectivity. For example, the 3-chlorophenyl group can be introduced via Friedel-Crafts alkylation, while the carbaldehyde moiety may be installed using POCl₃-DMF-mediated formylation . Optimizing temperature (e.g., 80–100°C for cyclization) and solvent polarity (DMF vs. THF) significantly impacts yield. Evidence from similar pyrrole derivatives shows yields ranging from 65% to 88% under reflux conditions .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry and substituent positions. For example, single-crystal studies of analogous compounds (e.g., 1-(3-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) reveal bond angles and torsion angles critical for validating computational models . Complementary techniques include:

  • ¹H/¹³C NMR : Methyl groups at δ ~2.1–2.5 ppm; aromatic protons at δ ~6.8–7.5 ppm .
  • IR spectroscopy : C=O stretch at ~1640–1680 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrrole ring functionalization be addressed?

Regioselectivity in polysubstituted pyrroles is influenced by steric and electronic factors. For example:

  • Electron-withdrawing groups (e.g., carbaldehyde) direct electrophilic substitution to less hindered positions.
  • Steric blocking : Methyl groups at positions 2,4,5 limit reactivity at adjacent sites.
    Case studies of similar compounds (e.g., pyrazole-4-carbaldehydes) show that using Lewis acids (e.g., AlCl₃) or directing groups (e.g., -NH₂) can enhance selectivity .

Q. What methods are used to evaluate the compound’s potential biological activity, and how are contradictory data resolved?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or cytotoxicity studies (e.g., MTT assay) with IC₅₀ values <10 µM suggest therapeutic potential .
  • Contradictions : Discrepancies between computational (e.g., molecular docking) and experimental results may arise from solvation effects or protein flexibility. Validate via:
    • Free-energy perturbation (FEP) : Refine binding affinity predictions.
    • Crystallographic validation : Compare ligand-bound protein structures with docking poses .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

  • HPLC stability assays : Monitor degradation products at pH 1–13 and 25–60°C.
  • Kinetic modeling : Calculate half-life (t₁/₂) using Arrhenius equations.
    For example, related carbaldehyde derivatives show t₁/₂ >24 hours at pH 7.4 and 25°C but degrade rapidly under acidic conditions (t₁/₂ <2 hours at pH 1) .

Methodological Challenges

Q. How are computational models (e.g., DFT) calibrated against experimental data for this compound?

  • Geometry optimization : Compare calculated bond lengths (e.g., C=O at 1.21 Å) with X-ray data (mean Δ <0.005 Å) .
  • Electronic properties : Validate HOMO-LUMO gaps (e.g., ~5.2 eV) via UV-Vis spectroscopy .

Q. What strategies are employed to resolve spectral overlaps in NMR for closely spaced methyl groups?

  • 2D NMR : Use HSQC or COSY to distinguish methyl protons at δ ~2.1–2.5 ppm.
  • Variable-temperature NMR : Resolve splitting patterns by lowering temperature to reduce rotational freedom .

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